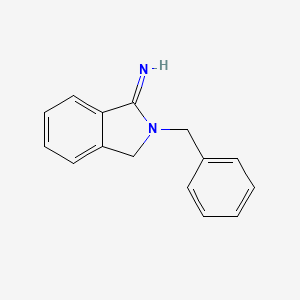

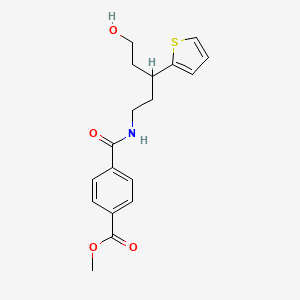

(E)-2-benzyl-4-(styrylsulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the process of how the compound is made. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Antimicrobial and Modulating Activity

A study highlighted the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. This compound belongs to the class of sulfonamides and is known for its treatment capabilities against diseases caused by microorganisms. The research demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, indicating potential in enhancing antibiotic efficacy against resistant strains (Oliveira et al., 2015).

Electrochemical Synthesis

Another application involves the green, one-pot electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines. This method demonstrates a sustainable approach to synthesizing compounds of potential biological significance through the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids (Nematollahi & Esmaili, 2010).

Inhibition of Carbonic Anhydrases

Morpholine derivatives have been tested as inhibitors for several carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. Such compounds exhibited varying degrees of affinity across different CA isoenzymes, pointing to their potential in medical chemistry for designing inhibitors targeting specific isoenzymes (Supuran et al., 2013).

NMR Spectroscopic Study

A study on the ring inversion in N-sulfonyl morpholines provided insights into the influence of exocyclic conjugation on the morpholine ring's inversion. This research is crucial for understanding the conformational behavior of such compounds, which is relevant in the context of their biological activity and chemical reactivity (Modarresi-Alam et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-4-[(E)-2-phenylethenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-24(22,14-11-17-7-3-1-4-8-17)20-12-13-23-19(16-20)15-18-9-5-2-6-10-18/h1-11,14,19H,12-13,15-16H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCSMYPCPKHPEI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

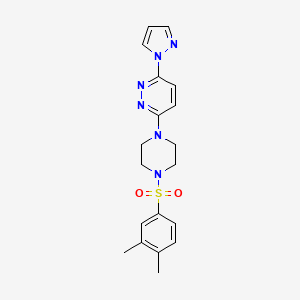

![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)

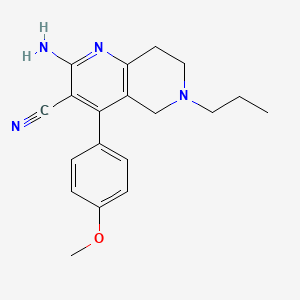

![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)

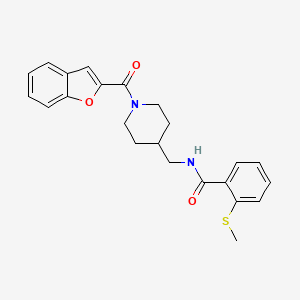

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)